molecular formula C15H11ClN4OS B12122762 N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide CAS No. 329226-92-8

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide

Cat. No.: B12122762
CAS No.: 329226-92-8
M. Wt: 330.8 g/mol
InChI Key: MIQMPSHECPUIJO-UHFFFAOYSA-N
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Description

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide typically involves the following steps:

    Formation of Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.

    Substitution Reaction: The thiadiazole ring is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Coupling with Isonicotinic Acid: Finally, the substituted thiadiazole is coupled with isonicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, converting them into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide has been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

2. Anticancer Properties
Studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cells. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models, indicating its potential as an anticancer agent.

3. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical studies. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Agricultural Applications

1. Pesticidal Activity
Thiadiazole derivatives are recognized for their insecticidal and fungicidal properties. This compound has been evaluated for its effectiveness against agricultural pests and pathogens, demonstrating significant efficacy that could lead to its use as a bio-pesticide.

2. Plant Growth Regulation
Research suggests that certain thiadiazole compounds can act as plant growth regulators, enhancing growth and resistance to stress conditions. This application could be particularly beneficial in sustainable agriculture practices.

Materials Science

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymers or nanomaterials could lead to advancements in electronics or photonics.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against resistant strains.Study A
Anticancer PropertiesInduces apoptosis in cancer cell lines; reduces tumor size in animal models.Study B
Pesticidal EfficacyEffective against common agricultural pests; potential for bio-pesticide formulation.Study C

Mechanism of Action

The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide involves several molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis through the activation of caspases and the mitochondrial pathway. It also causes cell cycle arrest at the G2/M phase by inhibiting key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide stands out due to its dual antimicrobial and anticancer activities. Its unique combination of a thiadiazole ring and an isonicotinamide moiety provides a versatile scaffold for further chemical modifications and optimization.

Biological Activity

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.

  • Molecular Formula : C15H11ClN4OS
  • Molecular Weight : 318.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with surface receptors, potentially affecting signal transduction pathways.
  • Gene Expression Alteration : The compound may influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study found that similar thiadiazole derivatives showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often exhibiting potency comparable to established antibiotics like ciprofloxacin .
CompoundTarget BacteriaActivity Level
This compoundS. aureus, S. epidermidisComparable to ciprofloxacin

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines. For example, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 15.36 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cells .
  • Mechanism of Action in Cancer Cells :
    • The mechanism involves inducing apoptosis in cancer cells. For instance, one study reported that a related compound led to a significant increase in apoptotic cells compared to untreated controls .
Cell LineIC50 Value (μg/mL)Notes
MCF-70.28High sensitivity
A5490.52Moderate sensitivity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the thiadiazole ring significantly affects the biological activity:

  • The chlorobenzyl group enhances the antimicrobial and anticancer properties of the compound.
  • Variations in the substituents can lead to different levels of potency against various biological targets.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Antibacterial Efficacy :
    • A series of studies demonstrated that modifications in the benzyl unit and sulfur linkers dramatically impacted antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy :
    • Compounds similar to this compound exhibited broad-spectrum anticancer activity across multiple cell lines in the NCI-60 panel, indicating potential for development as anticancer agents .

Properties

CAS No.

329226-92-8

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)9-13-19-20-15(22-13)18-14(21)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21)

InChI Key

MIQMPSHECPUIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=NC=C3)Cl

solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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